

Vatalanib kinase selectivity profiling

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Compound Focus: Vatalanib dihydrochloride

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Vatalanib Kinase Selectivity Profile

Vatalanib is classified as a multi-kinase inhibitor. Its primary targets are receptors crucial for angiogenesis (the formation of new blood vessels), but it has a **narrower spectrum of activity** compared to other well-known kinase inhibitors like imatinib and sunitinib [1].

The table below summarizes its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values where available:

Kinase Target	Inhibitory Activity (IC ₅₀)	Biological Role & Notes
VEGFR-1 (Flt-1)	Potently inhibited [2]	Key receptor in angiogenesis; mediates endothelial cell migration [3] [4].
VEGFR-2 (KDR)	Primary target [4]	Major mediator of VEGF-induced angiogenesis, controlling endothelial cell proliferation, permeability, and survival [3] [4].
VEGFR-3 (Flt-4)	Potently inhibited [2]	Primarily involved in lymphangiogenesis (formation of lymphatic vessels) [3] [4].
PDGFR-β	Inhibited (IC ₅₀ approx. twice that of imatinib) [5]	Important for the growth and stability of tumor blood vessels (pericytes) [5] [3].

Kinase Target	Inhibitory Activity (IC ₅₀)	Biological Role & Notes
c-KIT	Inhibited [1]	A key driver mutation in Gastrointestinal Stromal Tumors (GIST) [1].
c-Fms (CSF-1R)	Inhibited [4]	Colony-stimulating factor 1 receptor.

For context, one kinome profiling study noted that vatalanib's interaction with the human kinome is more limited than that of imatinib, sunitinib, sorafenib, or dasatinib, which may contribute to its tolerability [1].

Experimental Protocols for Selectivity Assessment

Researchers can use the following cellular and biochemical assays to experimentally validate Vatalanib's activity and selectivity.

Assessing Phosphorylation Inhibition via Western Blot

This protocol is used to confirm that Vatalanib inhibits the activation (phosphorylation) of its target receptors in cells [3].

- **Key Reagents:**

- Vatalanib (e.g., 100 mM stock in DMSO)
- Recombinant growth factors (e.g., VEGF-A at 100 ng/mL, PDGF-BB at 50 ng/mL)
- Cell lines of interest (e.g., leiomyosarcoma lines SK-LMS-1 and SK-UT-1, or endothelial cells like HUVECs)
- Antibodies for phosphorylated and total forms of VEGFR-2, PDGFR- β , AKT, ERK1/2, etc.

- **Methodology:**

- **Serum-starve** cells for 24 hours to minimize background signaling.
- **Pre-treat** cells with Vatalanib (e.g., at 1 μ M or other desired concentrations) for 1-2 hours.
- **Stimulate** cells with the relevant growth factor (VEGF-A or PDGF-BB) for 10-30 minutes.
- **Lyse cells** and extract proteins.

- **Perform Western Blotting** to detect levels of phosphorylated and total signaling proteins. A reduction in phosphorylated signal in treated samples indicates successful kinase inhibition.

Evaluating Anti-Proliferative Activity (MTS/MTT Assay)

This colorimetric assay measures cell proliferation or metabolic activity after drug treatment [3].

- **Key Reagents:**

- Vatalanib, cell culture media, MTS or MTT reagent.

- **Methodology:**

- **Seed cells** in a 96-well plate and allow to adhere.
- **Treat cells** with a range of Vatalanib concentrations (e.g., from 1 nM to 10 μ M), with or without growth factor stimulation.
- **Incubate** for 48-72 hours.
- **Add MTS/MTT reagent** and incubate for 1-4 hours to allow formazan crystal formation.
- **Measure absorbance** at 490 nm. Calculate the IC_{50} value, which is the concentration that inhibits cell proliferation by 50%.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosing concentration of Vatalanib for in vitro experiments? A: In vitro studies often use concentrations in the **micromolar (μ M) range**. For example, research on leiomyosarcoma cell lines used Vatalanib at 1 μ M to study its effects on signaling pathways and cell migration [3]. A dose-response curve should be established for each specific cell type and assay.

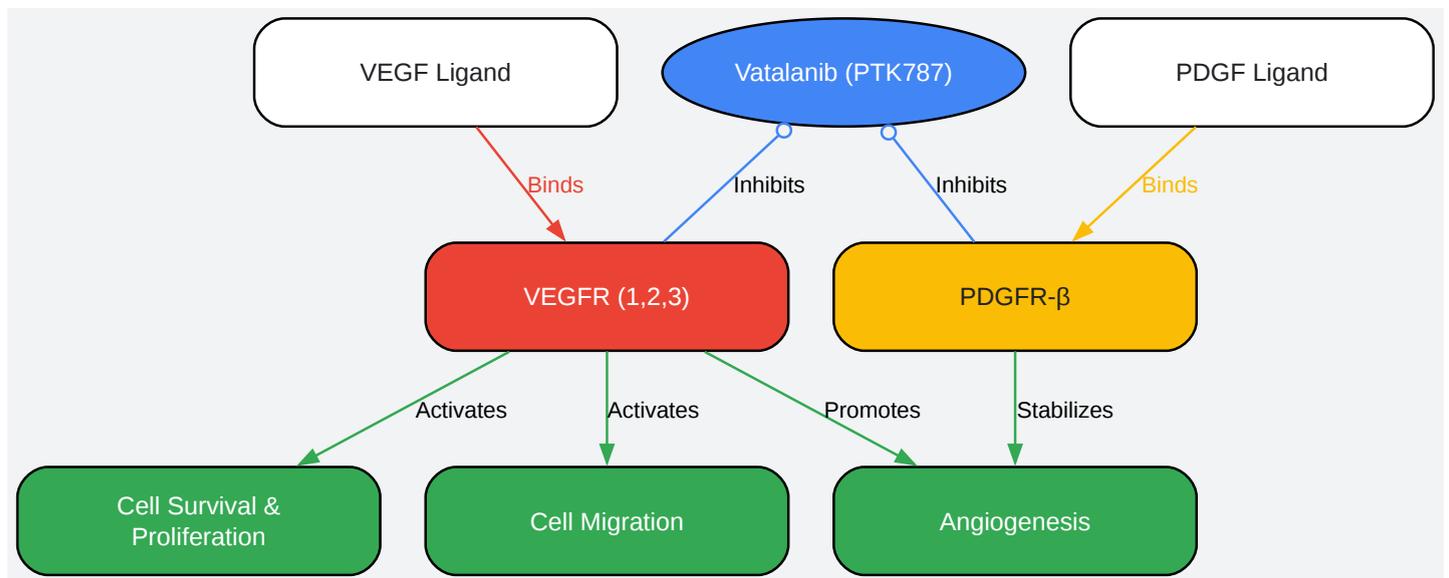
Q2: Why does Vatalanib inhibit PDGF-BB-induced AKT phosphorylation but not VEGF-A-induced phosphorylation in some cell models? A: This differential effect is likely due to **variable receptor expression** on the tumor cells themselves. For instance, a study showed that the SK-LMS-1 leiomyosarcoma cell line expresses VEGFR-1 and VEGFR-3, but not VEGFR-2. Therefore, in this model, VEGF-A signaling may occur through a receptor not potently blocked by Vatalanib, or through alternative, non-canonical pathways [3]. Always confirm the receptor expression profile of your experimental model.

Q3: Our in vivo studies require a formulation for oral gavage. What is a proven dosing regimen for Vatalanib in mouse models? A: Preclinical models, such as murine oxygen-induced ischemic retinopathy, have successfully used Vatalanib to completely inhibit retinal neovascularization [6]. While the exact dose is model-dependent, a phase II study in human patients with GIST established a well-tolerated and active dose of **1250 mg taken orally once daily** or divided as 500 mg in the morning and 750 mg in the evening [1]. For mice, the equivalent dose must be calculated based on body surface area.

Visualizing Vatalanib's Mechanism and Experimental Workflow

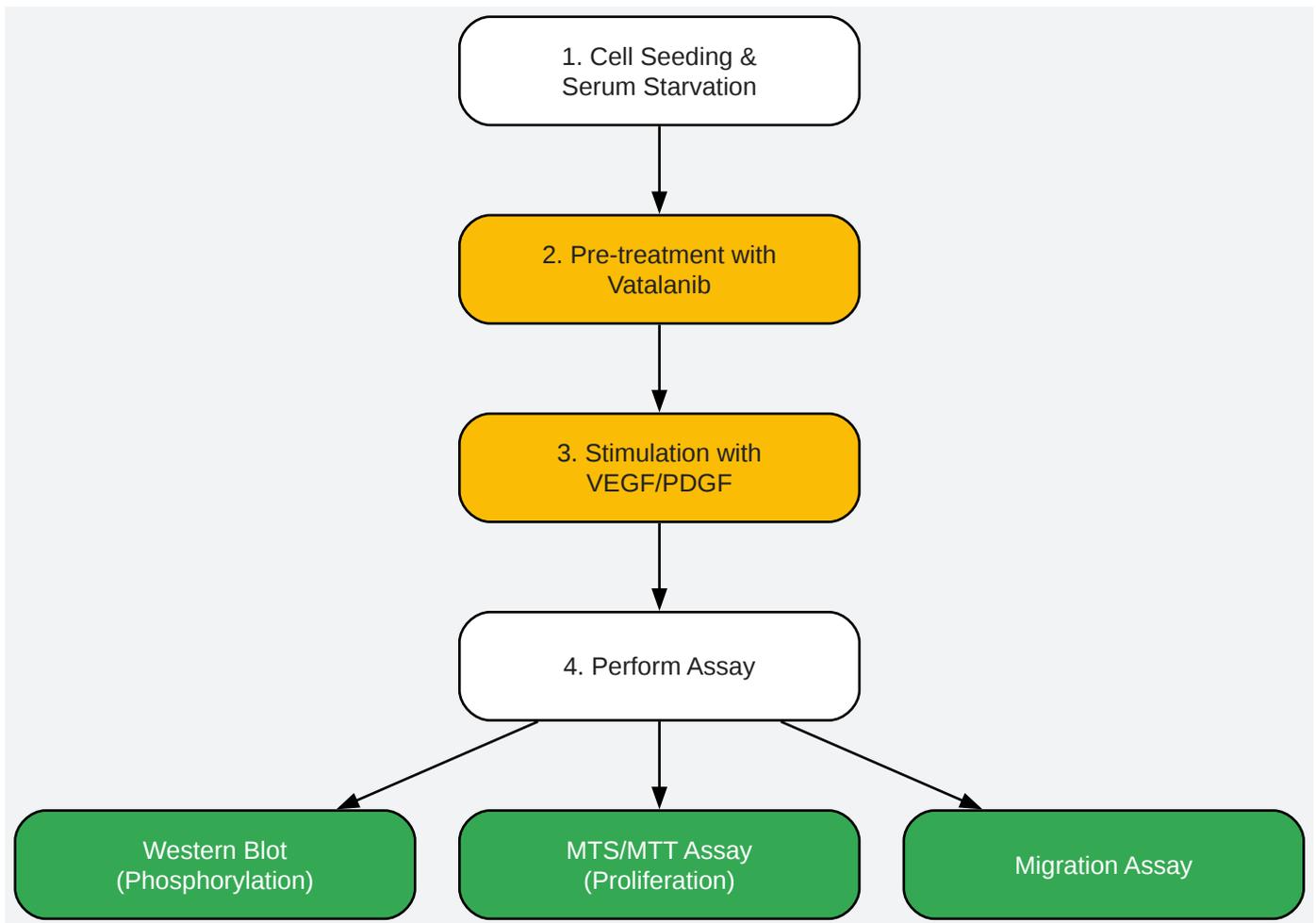
The following diagrams, created with Graphviz, illustrate Vatalanib's primary mechanism of action and a general workflow for testing its activity.

Diagram 1: Vatalanib inhibits key signaling pathways in tumor cells and vasculature



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Diagram 2: Workflow for in vitro assessment of Vatalanib activity



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